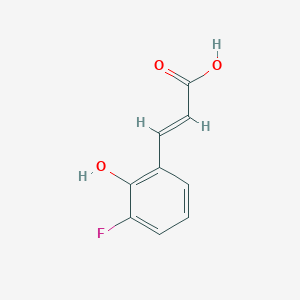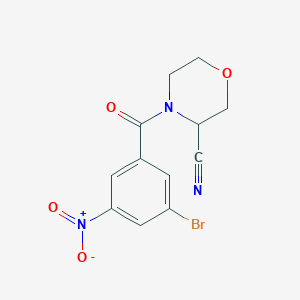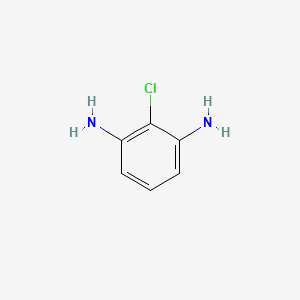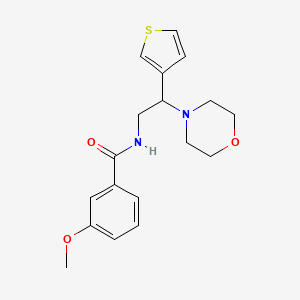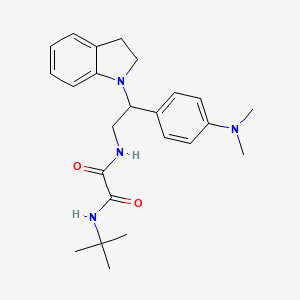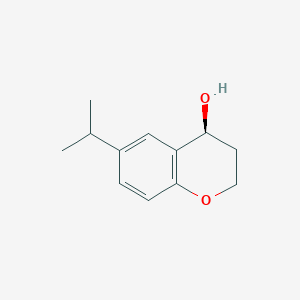
(4S)-6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4S)-6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-ol” is a type of organic compound known as a benzopyran, which is a polycyclic aromatic hydrocarbon (PAH) consisting of a benzene ring fused to a pyran ring . The “4S” and “6-(propan-2-yl)” parts of the name suggest that the compound has a chiral center at the 4th carbon atom and a propyl group attached to the 6th carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzopyran ring system, possibly through a cyclization reaction . The chiral center at the 4th carbon atom would need to be set with high stereocontrol to ensure the correct “4S” configuration .Molecular Structure Analysis
The molecular structure of this compound would consist of a fused benzene and pyran ring system, with a propyl group attached to the 6th carbon atom and a hydroxyl group attached to the 4th carbon atom . The “4S” configuration indicates that the hydroxyl group is in the “S” (sinister, or left) orientation in the molecule’s chiral center .Chemical Reactions Analysis
As an organic compound, “this compound” could potentially undergo a variety of chemical reactions . The presence of the hydroxyl group might make it susceptible to reactions such as esterification or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure . For example, the presence of the hydroxyl group might make it more polar and therefore more soluble in polar solvents .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Anticancer Activity
The compound has been studied for its role in the asymmetric synthesis of polyketide spiroketals, showcasing high stereo- and enantioselectivity. Notably, derivatives of this compound have been evaluated for their cytotoxicity against cancer cell lines, indicating potential anticancer applications. The study by Meilert, Pettit, and Vogel (2004) highlights the synthesis process and evaluates the cytotoxicity of spiroketal derivatives towards marine P388 lymphocytic leukemia and six human cancer cell lines, with some showing evidence of cancer-cell-growth inhibition (Meilert, Pettit, & Vogel, 2004).
Ruthenium/TFA-Catalyzed Coupling
Research by Cadierno, Díez, Gimeno, and Nebra (2008) explores the use of a ruthenium/TFA-catalyzed coupling process involving secondary propargylic alcohols and cyclic 1,3-diones. This method leads to the selective formation of different rings depending on the dicarbonyl compound used, demonstrating the versatility of (4S)-6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-ol in synthetic chemistry (Cadierno, Díez, Gimeno, & Nebra, 2008).
Antihypertensive Activity
A study by Cassidy et al. (1992) details the synthesis and evaluation of 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols for antihypertensive activity. This research underlines the potential therapeutic applications of derivatives of this compound in treating hypertension (Cassidy et al., 1992).
Structural and Conformational Analysis
Salam et al. (2021) reported on the synthesis, anticancer activity, and detailed structural analysis of 3-benzylchroman-4-one derivatives. Their work provides insights into how substitutions affect molecular conformation and stability, contributing to our understanding of the structure-activity relationships of these compounds (Salam et al., 2021).
Quantum Chemical Analysis and Molecular Docking
Venil et al. (2021) conducted a comprehensive study involving FT-IR and FT-Raman spectra analysis, quantum chemical analysis, and molecular docking studies of a related compound. This research elucidates the molecular properties and potential biological interactions, underscoring the scientific interest in detailed molecular characterization for therapeutic implications (Venil et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4S)-6-propan-2-yl-3,4-dihydro-2H-chromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-4,7-8,11,13H,5-6H2,1-2H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDOIOQHXGLFIJ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)OCC[C@@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxyphenyl)-6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2746474.png)

![5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2746477.png)

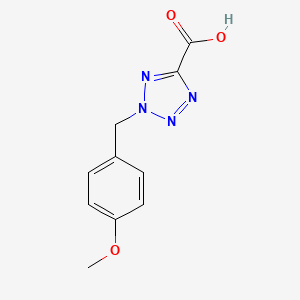



![N-(2,4-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2746485.png)
